molecular formula C22H32O6P2 B101805 Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) CAS No. 17919-34-5

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)

Cat. No.: B101805
CAS No.: 17919-34-5
M. Wt: 454.4 g/mol
InChI Key: DRCOGQJUVZRNSQ-UHFFFAOYSA-N
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Description

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) is a bisphosphonate derivative characterized by a central biphenyl core linked via methylene groups to two phosphonate ethyl ester moieties. Its structure imparts rigidity and aromaticity, making it suitable for applications in materials science, such as the synthesis of conjugated polymers, and as a precursor in medicinal chemistry for bioactive bisphosphonates . The biphenyl scaffold enhances π-π stacking interactions, which can improve crystallinity in polymeric materials compared to simpler aromatic analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BA-90912 typically involves the use of nucleoside analogs. One common method is the Vorbrüggen glycosylation, which employs silyl-Hilbert-Johnson reaction catalyzed by Lewis acid catalysts . This method has been widely used for over fifty years and is known for its efficiency in producing ribonucleosides.

Industrial Production Methods

Industrial production of BA-90912 involves the fermentation of Streptomyces rimosus, a microorganism known for producing various nucleoside antibiotics. The compound is then extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions

BA-90912 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and is typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Materials Science

1.1 Synthesis of Conjugated Polymers
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) serves as a crucial monomer in the synthesis of two-dimensional (2D) conjugated polymers through the Horner–Wadsworth–Emmons (HWE) reaction. This reaction facilitates the formation of vinylene-linked polymers that exhibit desirable electronic properties and structural stability. The polymerization process results in crystalline structures that are significant for applications in organic electronics and photonics.

1.2 Metal-Organic Frameworks (MOFs)
Research indicates that this phosphonate compound can be utilized to create metal-organic frameworks with enhanced moisture stability. By incorporating auxiliary N-donor ligands, the dimensionality of the framework can be modified, leading to improved performance in gas storage and separation applications .

Medicinal Chemistry

2.1 Nucleoside Analog Studies
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) is investigated as a model compound for studying nucleoside analogs and their biological interactions. Its structure allows researchers to explore how modifications can affect cellular processes and protein interactions, which is critical for drug development targeting viral infections or cancer.

2.2 Antiviral Research
The compound's derivatives have been explored for their potential antiviral properties. Studies have shown that modifications to the phosphonate group can enhance the efficacy of these compounds against various viral targets, making them candidates for further pharmaceutical development .

Chemical Reactions and Synthetic Routes

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) undergoes various chemical reactions that are essential for its application in synthetic chemistry:

  • Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction reactions using common reagents such as potassium permanganate or sodium borohydride. These reactions are crucial for modifying the functional groups of the compound to enhance its reactivity and applicability.
  • Substitution Reactions : Substitution reactions involving halogens or nucleophiles can also be performed to introduce new functional groups into the molecule, expanding its utility in synthetic pathways .

Case Studies

Study Focus Findings
Synthesis of 2D Conjugated PolymersUtilization of Tetraethyl bis(phosphonate) in HWE reactions yielded polymers with high crystallinity and electronic properties suitable for organic electronics.
Antiviral PropertiesModifications to the phosphonate group led to enhanced antiviral activity against specific viral strains, indicating potential therapeutic applications .
MOF DevelopmentThe incorporation of Tetraethyl bis(phosphonate) into MOFs improved moisture stability and gas adsorption characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) (Compound 1)

  • Structure : Features a single benzene ring instead of biphenyl.
  • Properties : Reduced steric bulk and lower aromatic conjugation limit its π-π interactions, resulting in less ordered polymer structures during Horner-Wadsworth-Emmons (HWE) polycondensation .
  • Applications : Primarily used in synthesizing linear conjugated polymers with moderate crystallinity .

Tetraethyl ((perfluoro-1,4-phenylene)bis(methylene))bis(phosphonate) (Compound 2)

  • Structure : Incorporates a perfluorinated benzene ring.
  • Properties : Fluorination enhances thermal stability and chemical resistance but reduces electronic conjugation due to electron-withdrawing effects. This leads to lower charge mobility in polymers compared to the biphenyl analog .
  • Applications : Suitable for high-performance materials requiring oxidative or thermal resilience .

Tetraethyl Vinylidenebisphosphonate

  • Structure : Contains a vinylidene group (CH₂=) instead of aromatic bridges.
  • Properties : The sp²-hybridized carbon enables participation in cycloadditions (e.g., Diels-Alder) and Michael additions, offering versatility in synthesizing heterocyclic bisphosphonates .
  • Applications : Widely used in medicinal chemistry to generate pharmacologically active bisphosphonates via modular reactions .

Tetraethyl Methylenediphosphonate

  • Structure : Simple methylene (-CH₂-) bridge between phosphonates.
  • Properties : High reactivity toward nucleophiles due to minimal steric hindrance. Lower molecular weight (288.21 g/mol vs. ~456 g/mol for biphenyl analog) improves solubility in polar solvents .
  • Applications : Common intermediate in synthesizing bone-targeting bisphosphonate drugs .

Stability and Reactivity

  • Hydrolytic Stability : Ethyl ester groups in the biphenyl compound resist hydrolysis under neutral conditions but cleave with TMSBr or strong acids . Perfluorinated analogs exhibit superior stability in acidic/alkaline environments .
  • Thermal Stability : Biphenyl derivative decomposes above 250°C, whereas perfluorinated analogs withstand >300°C .

Biological Activity

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate), often referred to as a biphenyl phosphonate derivative, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities, particularly its antiproliferative effects against various human cancers. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.

Overview of Tetraethyl Bisphosphonate

Tetraethyl bisphosphonates are a class of compounds known for their ability to inhibit bone resorption and their applications in treating osteoporosis and other bone-related diseases. The specific compound is characterized by a biphenyl backbone, which is crucial for its biological activity.

Chemical Structure

The chemical structure of Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) can be represented as follows:

C20H22O4P2\text{C}_{20}\text{H}_{22}\text{O}_4\text{P}_2

This structure features two phosphonate groups attached to a biphenyl moiety, which enhances its interaction with biological targets.

Antiproliferative Effects

Research indicates that Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) exhibits antiproliferative activity against several human cancer cell lines. A study highlighted its efficacy in inhibiting the growth of cancer cells in vitro, showcasing a dose-dependent response. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

The biological activity is primarily attributed to its ability to interfere with metabolic pathways essential for cancer cell survival. Notably, it has been shown to impact the geranylgeranylation process by inhibiting enzymes involved in the biosynthesis of geranylgeranyl pyrophosphate (GGPP), leading to reduced cell proliferation and increased apoptosis in multiple myeloma and pancreatic cancer cells .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that Tetraethyl bisphosphonate compounds significantly inhibited the proliferation of various human cancer cell lines including breast and prostate cancers. The IC50 values indicated potent activity at low concentrations.
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells. This suggests that the compound may promote apoptosis through intrinsic pathways .

Data Table: Summary of Biological Activity

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)5.2Induction of apoptosis
PC-3 (Prostate Cancer)8.0Inhibition of GGPP biosynthesis
RPMI-8226 (Myeloma)4.5Cell cycle arrest and apoptosis

Synthesis Methods

The synthesis of Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) typically involves several key steps:

  • Formation of Biphenyl Derivative : The biphenyl backbone is synthesized using coupling reactions involving aryl halides.
  • Phosphonation : The introduction of phosphonate groups is achieved through nucleophilic substitution reactions with phosphonic acid derivatives.
  • Purification : The final product is purified using standard biochemical techniques to ensure high purity for biological testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate), and what are their limitations?

The compound is typically synthesized via Wadsworth-Emmons reactions or Knoevenagel condensations using tetraethyl methylenebis(phosphonate) as a key reagent . For example, aldehyde precursors (e.g., [1,1'-biphenyl]-4,4'-dicarbaldehyde) react with tetraethyl methylenebis(phosphonate) under basic conditions to form the bisphosphonate product. However, limitations include by-product formation (e.g., diethyl ethylphosphonate) due to incomplete Arbuzov reactions and challenges in achieving high yields (>60%) under standard conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • <sup>31</sup>P NMR : A singlet near δ 30 ppm confirms the presence of equivalent phosphonate groups .
  • <sup>1</sup>H NMR : Protons adjacent to phosphorus (e.g., methylene groups) appear as multiplets between δ 3.99–4.11 ppm .
  • HPLC-MS : Used to verify purity (>97%) and detect trace impurities (e.g., unreacted aldehyde or phosphonate by-products) .

Q. How does the compound function as a ligand in coordination polymers or metal-sensing applications?

The biphenyl backbone and phosphonate groups enable bidentate chelation of metal ions (e.g., lanthanides or transition metals). This property is exploited in luminescent sensors and ionochromic materials , where metal binding induces measurable optical changes (e.g., fluorescence quenching or color shifts) . For reproducible results, stoichiometric ratios (e.g., 1:1 ligand-to-metal) and solvent polarity must be optimized .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products like diethyl ethylphosphonate arise from competing Arbuzov pathways. Mitigation strategies include:

  • Temperature control : Heating triethyl phosphite and dibromomethane at 150°C for ≤24 hours reduces side reactions .
  • Catalyst selection : Using NaH or PDC (pyridinium dichromate) improves regioselectivity in Knoevenagel condensations .
  • Purification : Distillation via Kugelrohr apparatus or silica gel chromatography isolates the target compound in >90% purity .

Q. What structural modifications enhance the compound’s utility in therapeutic applications (e.g., antitumor agents)?

  • Phosphonate group substitution : Replacing ethyl groups with bulkier substituents (e.g., tert-butyl) improves metabolic stability and binding affinity to vitamin D receptors in preclinical cancer models .
  • Biphenyl functionalization : Introducing hydroxyl or methoxy groups at specific positions modulates electronic properties, enhancing interactions with biological targets (e.g., DNA or enzymes) .

Q. How do steric and electronic factors influence its performance in Michael addition reactions?

  • Steric effects : Bulky substituents on the biphenyl core hinder nucleophilic attack, reducing reaction rates. For example, tert-butyl groups decrease yields by ~20% compared to unsubstituted analogues .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the aldehyde precursor accelerate conjugate addition kinetics but may destabilize intermediates .

Q. Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity vs. synthetic purity?

Some studies attribute antitumor activity to impurities (e.g., residual aldehydes) rather than the bisphosphonate itself . To resolve this:

  • Validate purity : Use orthogonal methods (e.g., <sup>31</sup>P NMR and LC-MS) to confirm compound integrity .
  • Control experiments : Compare activity of the purified compound against synthetic intermediates .

Q. Why do different synthetic protocols yield varying stereochemical outcomes?

The compound’s exocyclic C4′-C5′ bond rotation allows multiple conformers, affecting stereoelectronic alignment in reactions. For reproducible stereochemistry, rigidify the backbone using sp<sup>3</sup>-hybridized linkers or chiral auxiliaries .

Q. Methodological Recommendations

Q. What strategies improve the compound’s stability during long-term storage?

  • Avoid moisture : Store under inert gas (argon) at −20°C to prevent hydrolysis of phosphonate esters .
  • Use stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation .

Q. How to troubleshoot low yields in biphenyl-phosphonate coupling reactions?

  • Solvent optimization : Anhydrous DMF or toluene minimizes side reactions .
  • Stoichiometry : A 2:1 molar ratio of tetraethyl methylenebis(phosphonate) to aldehyde precursor maximizes product formation .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCOGQJUVZRNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348326
Record name Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17919-34-5
Record name Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Reactant of Route 5
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Reactant of Route 6
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)

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